Isoleojaponin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

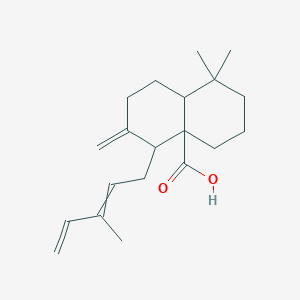

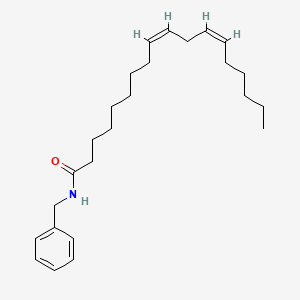

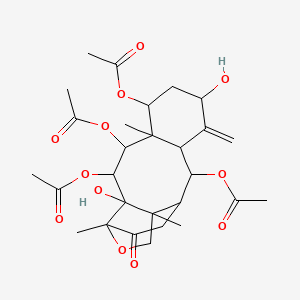

Isoleojaponin is a new halimane diterpene that was isolated from the EtOH extract of the herb of Leonurus japonicus . It has a unique diterpene skeleton with a cross-conjugated α,β-unsaturated ketone system .

Synthesis Analysis

The structures of Isoleojaponin were elucidated by physical and spectroscopic analysis . The relative configuration of the chiral C-9 carbon was determined by a computational method . The possible biogenesis pathways of Isoleojaponin were also analyzed .Molecular Structure Analysis

Isoleojaponin has a transformed structure skeleton compared with a labdane-type compound such as leojaponin . The methyl group (Me-20) connected to C-10 has shifted to link with C-9, and the double bonds of ring-B were rearranged correspondingly .Chemical Reactions Analysis

The formation of Isoleojaponin from leojaponin might be caused by a cascade carbocation rearrangement . This involves a 1,2-Me shift of Me-20, and two double bonds migrated and the positions of the carbonyl and hydroxyl groups exchanged .Physical And Chemical Properties Analysis

Isoleojaponin was obtained as a light yellow oil . The molecular formula was determined to be C20H26O3, which was confirmed by analysis of NMR spectra and the HRESIMS [M+H]+ 315.1974 (calcd. 315.1960) .科学的研究の応用

Identification and Structural Analysis : Isoleojaponin was identified as a new halimane diterpene isolated from Leonurus japonicus. It features a unique diterpene skeleton with a cross-conjugated α,β-unsaturated ketone system, offering potential for bioactive compound exploration (Wu et al., 2015).

Cancer Research : Studies involving isorhapontigenin, a derivative of stilbene related to Isoleojaponin, demonstrated its potential as a preventive and therapeutic agent against bladder cancer. It induces autophagy and inhibits cancer growth via the MAPK8-JUN-dependent transcriptional induction of SESN2 (Liang et al., 2016).

Cardioprotective Effects : Research on timosaponin B II, another compound related to Isoleojaponin, showed cardioprotective effects on isoproterenol-induced myocardial infarction in rats. This could be linked to the enhancement of the antioxidant defense system and inhibition of inflammatory pathways (Deng et al., 2015).

Liver Cancer Treatment : Isoorientin, a flavonoid compound associated with Isoleojaponin, has been studied for its effects on inducing apoptosis in HepG2 cancer cells through mitochondrial dysfunction and inhibition of the PI3K/Akt signaling pathway, suggesting its potential as a therapeutic agent for liver cancer (Yuan et al., 2012).

Impact on Gut Microbiota : Isoorientin was found to influence gut microbiota, suggesting its potential use in functional foods aimed at resistance to oxidation, inflammation, and pathogens (Yuan et al., 2018).

Atherosclerosis Treatment : Isorhamnetin, another related compound, demonstrated inhibitory effects on atherosclerotic plaque development in mice, indicating potential for cardiovascular disease treatment (Luo et al., 2015).

特性

IUPAC Name |

(4S)-4-[2-(furan-3-yl)ethyl]-2-hydroxy-3,4,8,8-tetramethyl-6,7-dihydro-5H-naphthalen-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-13-17(21)18(22)16-15(6-5-9-19(16,2)3)20(13,4)10-7-14-8-11-23-12-14/h8,11-12,21H,5-7,9-10H2,1-4H3/t20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEPPXAPCJSSRV-HXUWFJFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1(C)CCC3=COC=C3)CCCC2(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=C([C@]1(C)CCC3=COC=C3)CCCC2(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoleojaponin | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-{[1,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy}-3,5-dimethoxyphenyl)propane-1,2,3-triol](/img/structure/B593450.png)

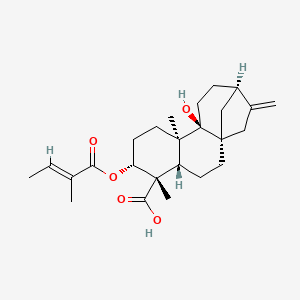

![4-[(4-acetyloxy-2',6,6,9a-tetramethyl-2-oxospiro[4,5,5a,7,8,9-hexahydronaphtho[2,1-e][1]benzofuran-3,6'-cyclohex-2-ene]-1'-yl)methyl]-8,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid](/img/structure/B593461.png)